Lycopene is a natural pigment belonging to the carotenoid family, characterized by its deep red color. It is an acyclic unsaturated hydrocarbon with the molecular formula C40H56, consisting of 13 double bonds, 11 of which are conjugated. This unique structure contributes to its vibrant color and antioxidant properties. Lycopene is predominantly found in tomatoes and other red fruits and vegetables, where it plays a crucial role in photosynthesis and protects plant cells from oxidative stress. The compound was first isolated in 1910, and its structure was elucidated by 1931 .
Lycopene exhibits significant biological activity, primarily due to its antioxidant properties. It has been shown to:
Lycopene can be synthesized through both natural and synthetic methods:
Lycopene has various applications across multiple industries:
Research on lycopene's interactions within biological systems reveals:
Lycopene shares structural similarities with other carotenoids but possesses unique characteristics that distinguish it from them:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Beta-Carotene | Tetraterpene | Pro-vitamin A activity; two cyclized ends |
| Alpha-Carotene | Tetraterpene | Pro-vitamin A activity; less potent antioxidant |
| Astaxanthin | Xanthophyll | Contains keto groups; stronger antioxidant effect |
| Zeaxanthin | Xanthophyll | Important for eye health; differs in structure |
While beta-carotene and alpha-carotene have pro-vitamin A activity due to their β-ionone rings, lycopene lacks this feature and does not convert into vitamin A. Astaxanthin and zeaxanthin are xanthophylls that contain oxygenated functional groups, giving them different properties compared to lycopene. Lycopene’s unique acyclic structure without cyclization contributes significantly to its distinct biological activities and applications in health-related fields .
Lycopene, a symmetrical tetraterpene with the molecular formula C₄₀H₅₆, serves as a central intermediate in carotenoid biosynthesis across diverse biological systems [1] [2]. The biosynthetic production of lycopene fundamentally depends on two distinct metabolic pathways that generate the essential five-carbon building blocks isopentenyl diphosphate and dimethylallyl diphosphate [3] [4].
The Mevalonate Pathway
The mevalonate pathway represents the classical route for isoprenoid precursor biosynthesis, predominantly operating in eukaryotes, archaea, and the cytosolic compartments of higher plants [5] [3]. This pathway initiates with acetyl-coenzyme A as the sole carbon source and proceeds through a series of seven enzymatic reactions to produce isopentenyl diphosphate and dimethylallyl diphosphate [5].
The pathway commences with acetoacetyl-coenzyme A thiolase catalyzing the condensation of two acetyl-coenzyme A molecules to yield acetoacetyl-coenzyme A [5]. Subsequently, 3-hydroxy-3-methylglutaryl-coenzyme A synthase incorporates a third acetyl-coenzyme A molecule to form 3-hydroxy-3-methylglutaryl-coenzyme A. The rate-limiting step involves 3-hydroxy-3-methylglutaryl-coenzyme A reductase reducing the substrate with two equivalents of nicotinamide adenine dinucleotide phosphate to produce mevalonate [5] [6].
The downstream reactions comprise sequential phosphorylation steps catalyzed by mevalonate kinase and phosphomevalonate kinase, followed by adenosine triphosphate-coupled decarboxylation mediated by mevalonate pyrophosphate decarboxylase to yield isopentenyl diphosphate [5] [3]. The interconversion between isopentenyl diphosphate and dimethylallyl diphosphate occurs through isopentenyl diphosphate isomerase, which exists in two structurally unrelated forms [5].
The Methylerythritol Phosphate Pathway
The methylerythritol phosphate pathway, also termed the non-mevalonate pathway, constitutes an alternative biosynthetic route discovered in most bacteria, plastids of photosynthetic organisms, and some eukaryotic parasites [7] [8] [9]. This pathway utilizes glyceraldehyde 3-phosphate and pyruvate as primary substrates rather than acetyl-coenzyme A [8] [9].
The initial reaction involves 1-deoxy-D-xylulose-5-phosphate synthase catalyzing the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate [10] [8]. The subsequent step employs 1-deoxy-D-xylulose-5-phosphate reductoisomerase to convert the product into 2-C-methyl-D-erythritol 4-phosphate, which represents the first committed metabolite of this pathway [8] [11].
The downstream transformations involve a series of five additional enzymes: 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase, 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, 4-hydroxy-3-methylbut-2-enyl diphosphate synthase, and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase [8] [12]. The final two enzymes contain iron-sulfur clusters as cofactors and collectively generate both isopentenyl diphosphate and dimethylallyl diphosphate as products [8] [13].
Comparative Analysis and Regulation
The methylerythritol phosphate pathway demonstrates unique regulatory features, particularly regarding oxidative stress responses [7] [8]. The pathway intermediate methylerythritol cyclodiphosphate functions as both a substrate for downstream reactions and a signaling molecule that accumulates under oxidative stress conditions [8] [14]. This dual role enables the pathway to serve as an oxidative stress sensor while maintaining isoprenoid precursor production [7].
In higher plants, both pathways operate simultaneously in different cellular compartments, with the mevalonate pathway localized to the cytosol and the methylerythritol phosphate pathway confined to plastids [15] [13]. This compartmentalization allows for specialized metabolic functions, with the cytosolic pathway primarily supporting sterol and sesquiterpene biosynthesis, while the plastidial pathway supplies precursors for carotenoids, chlorophyll, and monoterpenes [15] [9].
Geranylgeranyl Pyrophosphate Synthase
The conversion of isopentenyl diphosphate and dimethylallyl diphosphate to geranylgeranyl pyrophosphate constitutes a critical branch point in isoprenoid metabolism. Geranylgeranyl pyrophosphate synthase catalyzes the sequential condensation reactions, first forming geranyl pyrophosphate from dimethylallyl diphosphate and isopentenyl diphosphate, then farnesyl pyrophosphate, and finally geranylgeranyl pyrophosphate [16] [17].
The enzyme belongs to the prenyltransferase superfamily and exhibits distinct structural organizations across different taxonomic groups [16]. Mammalian and insect orthologs form hexameric complexes composed of three dimers arranged in a propeller-blade configuration, while bacterial, archaeal, fungal, and plant forms maintain dimeric organization [16]. The active site contains two conserved aspartate-rich motifs that coordinate magnesium ions essential for catalytic activity [16] [18].
Structural analysis reveals that the enzyme possesses an elongated hydrophobic crevice surrounded by multiple alpha-helices, with the active site sealed at the bottom by bulky amino acid residues including tyrosine, phenylalanine, and histidine [16] [18]. These residues play crucial roles in determining the final product chain length, with mutagenesis studies demonstrating that alterations at these positions can significantly modify the enzyme's product specificity [16].
Phytoene Synthase
Phytoene synthase catalyzes the first committed step in carotenoid biosynthesis by mediating the head-to-head condensation of two geranylgeranyl pyrophosphate molecules to produce 15-cis-phytoene [19] [20]. This enzyme represents a major rate-limiting factor in the entire carotenoid biosynthetic pathway and is subject to extensive transcriptional and post-translational regulation [21].
The enzymatic mechanism involves the formation of a presqualene-like intermediate through the condensation of two geranylgeranyl pyrophosphate molecules, followed by rearrangement and cyclization to yield the final phytoene product [20]. The reaction requires magnesium ions as cofactors and proceeds through a carbocation intermediate mechanism [19] [20].
Multiple isoforms of phytoene synthase exist in many plant species, with distinct expression patterns and functional roles [20] [22]. In tomato, three phytoene synthase genes have been identified, with phytoene synthase 1 primarily responsible for fruit carotenoid accumulation, while phytoene synthase 2 and 3 play specialized roles in different developmental stages and tissue types [20] [22].
Phytoene Desaturase and Isomerization Enzymes
The conversion of phytoene to lycopene involves a series of desaturation and isomerization reactions that differ significantly between bacterial/fungal systems and plant systems [23] [24] [25]. Bacterial and fungal phytoene desaturases, exemplified by the CrtI enzyme, can directly convert 15-cis-phytoene to all-trans-lycopene through four consecutive desaturation steps [24] [26] [25].
The CrtI enzyme belongs to the flavoprotein superfamily and utilizes flavin adenine dinucleotide as the sole redox-active cofactor [23] [24]. Oxygen serves as the terminal electron acceptor, though quinones can substitute under anaerobic conditions [24] [26]. The enzyme exhibits membrane-peripheral localization and requires association with phospholipid membranes for optimal activity [23] [24].
Crystal structure analysis reveals that CrtI possesses structural similarities to protoporphyrinogen IX oxidoreductase and monoamine oxidase [24]. The enzyme can process lipophilic substrates contained within phosphatidyl-choline liposome membranes, demonstrating high enzymatic activity when the substrate is appropriately presented in a membrane environment [24] [26].
In contrast, plant systems employ a poly-cis pathway involving two distinct desaturases and two cis-trans isomerases [20] [27]. Phytoene desaturase introduces the first two double bonds to convert phytoene to ζ-carotene through phytofluene as an intermediate [20]. ζ-Carotene isomerase then performs cis-trans isomerization, followed by ζ-carotene desaturase introducing additional double bonds to form neurosporene [20]. Finally, prolycopene isomerase catalyzes the final isomerization to produce all-trans-lycopene [20].
Enzyme Structure-Function Relationships
The carotenoid biosynthetic enzymes demonstrate remarkable structure-function relationships that have been elucidated through crystallographic studies and mutagenesis experiments [23] [27] [28]. Phytoene desaturase exhibits a modular architecture with distinct domains responsible for flavin adenine dinucleotide binding, substrate recognition, and membrane association [23] [29].
The flavin adenine dinucleotide cofactor serves both catalytic and structural functions, enabling the formation of enzymatically active membrane-associated complexes [23] [24]. The enzyme can also function as a carotene cis-trans isomerase under anaerobic conditions when associated with reduced flavin adenine dinucleotide, demonstrating functional versatility beyond its primary desaturase activity [23].
Carotenoid hydroxylases, which modify the basic carotenoid skeleton, exhibit synergistic interactions that drive pathway flux toward specific products [27]. The formation of lutein from α-carotene requires coexpression and physical interaction between cytochrome P450-type CYP97A and CYP97C enzymes, while zeaxanthin formation from β-carotene primarily involves nonheme diiron hydroxylase enzymes [27].
Escherichia coli as a Production Platform
Escherichia coli has emerged as the predominant heterologous host for lycopene production due to its rapid growth characteristics, well-characterized genetics, and amenability to metabolic engineering [10] [30] [31]. The organism naturally employs the methylerythritol phosphate pathway for isoprenoid biosynthesis but lacks the downstream enzymes necessary for carotenoid production [10] [31].
Successful lycopene production in Escherichia coli requires the introduction of three key heterologous genes: geranylgeranyl pyrophosphate synthase, phytoene synthase, and phytoene desaturase [10] [32]. These genes are typically derived from carotenoid-producing bacteria such as Pantoea ananatis or Pantoea agglomerans, with different gene sources exhibiting varying levels of activity when expressed in Escherichia coli [10].
Optimization strategies for Escherichia coli-based lycopene production encompass multiple approaches including overexpression of rate-limiting enzymes in the methylerythritol phosphate pathway, knockout of competing metabolic pathways, and optimization of cofactor availability [10] [31]. Overexpression of 1-deoxy-D-xylulose-5-phosphate synthase, isopentenyl diphosphate isomerase, and various methylerythritol phosphate pathway enzymes has demonstrated significant improvements in lycopene titers [10].
The highest reported lycopene yield in Escherichia coli reaches 448 milligrams per gram dry cell weight through a combinatorial multi-gene pathway assembly approach [10]. This achievement required systematic optimization of multiple pathway components, including both the upstream isoprenoid biosynthetic machinery and the downstream carotenoid synthesis genes.
Yeast-Based Production Systems
Yarrowia lipolytica represents a promising oleaginous yeast platform for lycopene production, leveraging its natural high lipid content and robust cellular machinery [6] [33]. The organism utilizes the mevalonate pathway for native isoprenoid biosynthesis, providing a suitable metabolic foundation for carotenoid production [6] [33].
Engineering strategies for Yarrowia lipolytica have focused on overexpression of mevalonate pathway enzymes, particularly multiple copies of 3-hydroxy-3-methylglutaryl-coenzyme A reductase and mevalonate pyrophosphate decarboxylase [6] [33]. Additionally, alleviating auxotrophies previously engineered into laboratory strains has proven beneficial for enhancing lycopene production [6] [33].
The optimized Yarrowia lipolytica strain achieved lycopene production of 21.1 milligrams per gram dry cell weight through expression of eight genes including two copies of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, two copies of phytoene desaturase, and single copies of mevalonate pyrophosphate decarboxylase, phosphomevalonate kinase, phytoene synthase, and geranylgeranyl pyrophosphate synthase [6] [33].
Saccharomyces cerevisiae has also been extensively engineered for lycopene production, with the highest reported yields reaching 198 milligrams per gram dry cell weight [34]. The approach involves enhancing the native mevalonate pathway coupled with heterologous expression of carotenoid biosynthetic genes [34]. The generally recognized as safe status of Saccharomyces cerevisiae provides advantages for food and pharmaceutical applications [34].
Alternative Bacterial Hosts
Several alternative bacterial hosts have been explored for lycopene production, each offering unique advantages [35] [36]. Bacillus subtilis possesses the advantage of generally recognized as safe status and natural competence for genetic transformation [35]. Engineering efforts in Bacillus subtilis have achieved lycopene yields of up to 94 milligrams per gram dry cell weight through optimization of native metabolic pathways [34].
Corynebacterium glutamicum represents an industrially robust host organism that has been engineered for lycopene production through chromosomal integration of carotenoid synthesis genes [34]. This approach achieved lycopene yields of 33.4 milligrams per gram dry cell weight while providing the advantage of genetic stability through chromosomal integration [34].
Rhodobacter sphaeroides offers the unique advantage of being a natural carotenoid producer, enabling optimization of existing biosynthetic machinery rather than introduction of entirely heterologous pathways [34]. However, the yields achieved with this organism remain relatively modest compared to engineered Escherichia coli systems [34].
Optimization Strategies Across Hosts
Successful heterologous lycopene production requires careful consideration of host-specific factors including codon usage, promoter strength, protein folding machinery, and metabolic background [35] [37]. Codon optimization of heterologous genes has proven essential for achieving high expression levels, particularly when transferring genes between phylogenetically distant organisms [35].
The choice of expression vectors and regulatory elements significantly impacts production efficiency [35] [36]. Strong constitutive promoters generally provide high expression levels, but inducible systems offer better control over metabolic burden and cellular physiology [35]. Balancing the expression levels of different pathway enzymes remains critical for avoiding metabolic bottlenecks and minimizing the accumulation of potentially toxic intermediates [35].
Membrane engineering approaches have shown promise for enhancing lycopene production, particularly through modulation of fatty acid composition and membrane fluidity [10]. Overexpression of genes involved in phospholipid biosynthesis, including phosphatidylserine synthase, phosphatidylserine decarboxylase, and diacylglycerol kinase, resulted in significant improvements in lycopene accumulation [10].
CRISPR-Cas9 for Gene Knockout and Integration
The application of clustered regularly interspaced short palindromic repeats and CRISPR-associated proteins systems has revolutionized metabolic engineering approaches for lycopene biosynthesis [38] [39] [40]. CRISPR-Cas9 technology enables precise gene knockout, replacement, and integration with unprecedented efficiency and accuracy [39] [41] [40].
Gene knockout strategies using CRISPR-Cas9 have targeted competing metabolic pathways that divert carbon flux away from lycopene biosynthesis [39] [41]. Key targets include glucose-6-phosphate dehydrogenase, which initiates the pentose phosphate pathway, and various genes involved in central carbon metabolism such as glutamate dehydrogenase, pyruvate dehydrogenase complex, and formate dehydrogenase [39] [41].
Large-scale gene integration using CRISPR-Cas9 has enabled the incorporation of entire biosynthetic gene cassettes into host genomes [39] [41]. The successful integration of 6.0 and 6.3 kilobase gene cassettes encoding multiple lycopene biosynthesis genes demonstrates the capability of CRISPR systems to handle complex metabolic engineering tasks [39] [41].
Point mutations using CRISPR-Cas9 have been employed to optimize enzyme activity and regulatory elements [39] [40]. The replacement of native genes with heterologous variants, such as substituting endogenous dihydrolipoamide dehydrogenase with a heterologous version, exemplifies the precision achievable with CRISPR-mediated genome editing [39] [41].
CRISPRi and CRISPRa for Transcriptional Control
CRISPR interference and CRISPR activation systems provide powerful tools for modulating gene expression without permanent genetic modifications [38] [39] [40]. CRISPRi employs a catalytically inactive Cas9 protein fused to transcriptional repressor domains to achieve programmable gene suppression [39] [41] [40].
The application of CRISPRi to lycopene biosynthesis has focused on suppressing genes that compete for metabolic flux or produce toxic byproducts [39] [41]. Simultaneous suppression of multiple targets including 4-aminobutyrate aminotransferase, predicted transporter, and thioesterase achieved suppression levels exceeding 85 percent, resulting in doubled lycopene titers [39] [41].
CRISPR activation utilizes catalytically inactive Cas9 fused to transcriptional activator domains to enhance gene expression [38] [40]. This approach enables upregulation of pathway genes without the need for plasmid-based overexpression systems, reducing metabolic burden and improving cellular physiology [38] [40].
The development of orthogonal tri-functional CRISPR systems enables simultaneous transcriptional activation, transcriptional interference, and gene deletion within a single experimental framework [38]. This CRISPR-AID system demonstrated a three-fold increase in β-carotene production through combinatorial optimization of multiple metabolic engineering targets [38].
Advanced CRISPR Technologies
Base editing systems represent a significant advancement in precision genome engineering, enabling the introduction of point mutations without requiring double-strand DNA breaks [40]. These systems utilize cytosine or adenine deaminases fused to catalytically inactive Cas9 proteins to achieve targeted nucleotide substitutions [40].
The application of base editing to lycopene biosynthesis enables fine-tuning of enzyme activity through strategic amino acid substitutions [40]. This approach offers reduced cytotoxicity compared to traditional CRISPR-Cas9 systems while maintaining high editing precision [40].
Prime editing represents the most recent advancement in CRISPR technology, enabling precise insertions, deletions, and substitutions without requiring double-strand breaks or donor DNA templates [40]. While still emerging, this technology holds promise for optimizing regulatory elements and enzyme variants in lycopene biosynthetic pathways [40].
Multiplexed and Combinatorial Approaches
The development of guide RNA libraries enables high-throughput screening of multiple genetic targets simultaneously [40] [42]. This approach facilitates comprehensive exploration of the genetic landscape affecting lycopene production, identifying both expected and unexpected targets for pathway optimization [40].
Systematic approaches combining both rational design and combinatorial screening have proven particularly effective for lycopene pathway engineering [43]. The integration of stoichiometric gene deletions predicted by metabolic modeling with combinatorial gene knockouts identified through transposon mutagenesis yielded strains exhibiting 8.5-fold increases in lycopene production [43].
The construction of complete combinatorial libraries encompassing all possible combinations of beneficial mutations enables systematic exploration of genetic interaction effects [43]. This exhaustive approach identified synergistic combinations that exceeded the additive effects of individual modifications [43].